N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
InChI Key |
VSSKPBCZTHTULN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Preparation Methods
Method Two: Protection and Oxidation Sequence Using N-Hydroxysuccinimide and Carbobenzoxy (Cbz) Group
- Stepwise synthesis :
- Esterification : Hydroxymethyl trimethylacetic acid is esterified under acid catalysis to yield methyl esters.
- Protection : The amino group is protected with carbobenzoxy (Cbz) to prevent side reactions.
- Oxidation : Sodium periodate and ruthenium trichloride oxidize the protected intermediate.
- Ammonolysis : The ester is converted to the amide by reaction with ammonia.
- Deprotection : Removal of the Cbz group to yield 3-amino-2,2-dimethylpropanamide.
- Advantages :
- Avoids use of toxic cyanide.
- Higher yields (up to 80%) and better purity.
- More amenable to scale-up.
- Reaction Conditions :
- Esterification in alcohol solvents (methanol, ethanol) with acid catalysts (HCl, H2SO4, tosic acid).
- Ammonolysis carried out in aqueous ammonia under reflux.
- Yields : 70-80% isolated yields reported.
- Reference : EP1548024A1 and CN102477002B.
Method Three: Direct Ammonolysis of Methyl Esters
- Procedure :
- Hydroxypivalic acid is esterified with methanol under acidic reflux to form methylol trimethylacetic acid methyl ester.
- The methyl ester is reacted with concentrated aqueous ammonia under reflux to convert to the amide.
- Yields :
- Esterification yields: 73-74% with >99% purity by GC.
- Ammonolysis yields: 70-80%.
- Advantages :
- Straightforward, fewer steps.
- Uses commercially available starting materials.
- Reference : CN102477002B, Embodiments 3 and 9.
Preparation of the Aminocyclobutyl Methyl Moiety
While direct literature on the preparation of N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide is limited, general synthetic approaches for aminocyclobutyl derivatives include:
- Reductive amination of 3-aminocyclobutanone or 3-aminocyclobutanal with formaldehyde or other aldehydes to introduce the methylene bridge.
- Nucleophilic substitution on halomethylcyclobutyl precursors with ammonia or amines.
- Cyclobutane ring formation via [2+2] cycloaddition followed by functional group transformations to introduce the amino and methylamide substituents.
Patent US4021560A describes preparation of amino cycloalkyl compounds by reaction of cycloalkanones with amines followed by reduction, which could be adapted for cyclobutyl systems.
Proposed Synthetic Route for this compound
Based on the above data, a plausible synthetic route involves:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-aminocyclobutylmethanol or 3-aminocyclobutylmethyl halide | Reductive amination or halogenation of cyclobutyl precursors | Intermediate for linking |
| 2 | Preparation of 3-amino-2,2-dimethylpropanamide | Esterification of hydroxypivalic acid, followed by ammonolysis | Use method 2 or 3 above for high yield |
| 3 | Coupling of 3-aminocyclobutylmethyl intermediate with 3-amino-2,2-dimethylpropanamide | Amide bond formation via standard peptide coupling agents (e.g., EDCI, DCC) or via activated esters | Requires protection/deprotection steps to avoid side reactions |
| 4 | Purification | Chromatography or recrystallization | Ensure >98% purity |
Data Tables Summarizing Key Preparation Parameters
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 (Cyanide) | 1-nitroisobutylene | KCN, Fe powder, acid | Acidic reduction | ~5 | Not specified | Toxic reagents, low yield |
| 2 (Protection/Oxidation) | Hydroxymethyl trimethylacetic acid | CbzCl, NaIO4, RuCl3, NH3 | Esterification, oxidation, ammonolysis | 70-80 | >99 by GC | Industrially viable |
| 3 (Direct Ammonolysis) | Hydroxypivalic acid | Methanol, H2SO4, NH3 | Reflux esterification and ammonolysis | 70-74 (ester), 70-80 (amide) | >99 by GC | Simple, scalable |
Summary of Research Findings
- The most practical and scalable methods for preparing the 3-amino-2,2-dimethylpropanamide fragment avoid toxic cyanide reagents and rely on esterification followed by ammonolysis.
- Protection strategies (Cbz) enhance purity and yield but add synthetic steps.
- The aminocyclobutyl methyl moiety can be synthesized via reductive amination or substitution reactions, although detailed protocols specific to this exact compound are scarce.
- Final coupling to form This compound likely involves standard amide bond formation techniques with appropriate protection/deprotection sequences.
- Purification typically involves chromatographic methods or crystallization to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
2,2-Dimethyl-N-(3-pyridyl)propanamide (42)
- Structure : Pivalamide linked to a pyridine ring at the 3-position.
- Synthesis : Prepared via nucleophilic substitution or coupling reactions, achieving 99.7% purity (HPLC) .
- Applications : Intermediate in synthesizing iodinated derivatives (e.g., N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide (43) ), used in cross-coupling reactions for drug discovery .
- Key Difference : The pyridine ring enhances π-π stacking interactions, unlike the cyclobutane in the target compound, which imposes geometric constraints.
N-(4-Formyl-3-pyridinyl)-2,2-dimethylpropanamide
- Structure : Pivalamide attached to a formyl-substituted pyridine.
- Applications : Building block for Schiff base formation or metal coordination. Priced at $164–262/g (Sigma-Aldrich) .
- Comparison : The formyl group enables further functionalization, whereas the target compound’s primary amine allows for direct conjugation or salt formation .
Pyrido[2,3-d]pyrimidine Antifolates
N,N′-{6-[methyl(4-nitrophenyl)amino]pyrido[2,3-d]pyrimidine-2,4-diyl}bis(2,2-dimethylpropanamide) (32t)
- Structure : Bis-pivalamide on a pyridopyrimidine core with a nitroaryl substituent.
- Properties : Melting point 175.0–177.2°C , synthesized via Pd-catalyzed coupling (yield: 151 mg) .
- Applications : Antifolate activity, targeting dihydrofolate reductase (DHFR) in cancer therapy.
- Comparison: The bicyclic pyridopyrimidine system enhances planar rigidity and target affinity, contrasting with the monocyclic, non-aromatic cyclobutane in the target compound .
Pyrrolo[2,3-d]pyrimidine Antitumor Agents
N-{7-Benzyl-4-methyl-5-[(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-N-(2,2-dimethylpropanoyl)-2,2-dimethylpropanamide (20a)
- Structure : Dual pivalamide and pivaloyl groups on a pyrrolopyrimidine scaffold.
- Synthesis : Achieved 91% yield via Pd/C-catalyzed hydrogenation .
- Applications : Antitumor activity through kinase inhibition.
Coordination Complex Precursors
N,N′-((((pyridin-2-ylmethyl)azanediyl)bis(methylene))bis(pyridine-6,2-diyl))bis(2,2-dimethylpropanamide)
- Structure : Bis-pivalamide with pyridine and amine linkers.
- Applications : Serves as a ligand for cobalt(III) complexes in oxygen-binding studies .
- Comparison : The multidentate design facilitates metal coordination, whereas the target compound’s single amine site limits its chelation capacity .
Research Implications
The target compound’s cyclobutane ring introduces unique steric and electronic properties compared to aromatic or fused heterocyclic analogs.
- Drug Discovery : Leveraging the amine for prodrug conjugation or salt formation.
- Materials Science : Cyclobutane’s strain energy for polymer or catalyst design.
Biological Activity
N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane-derived amine structure, which is significant for its interactions with biological targets. The structural formula can be represented as follows:
This compound exhibits properties that may influence various biochemical pathways and therapeutic applications.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes involved in cellular signaling pathways.
- Receptor Modulation :
- Enzyme Inhibition :
Anticancer Properties
Recent studies have indicated that this compound could have significant anticancer properties. Research has shown that compounds targeting the PI3K/Akt pathway can reduce tumor growth in various cancer models:
These findings suggest that this compound may similarly affect tumor growth through modulation of the Akt pathway.
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored. Similar compounds have demonstrated the ability to protect neuronal cells from apoptosis by inhibiting pro-apoptotic signals mediated by the Akt pathway . This suggests a possible application in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of compounds with structural similarities to this compound:
- Case Study 1 : A study on a related compound demonstrated significant inhibition of glioma cell proliferation through Akt pathway modulation.
- Case Study 2 : Another investigation revealed that a derivative exhibited anti-inflammatory properties by inhibiting leukotriene synthesis, suggesting potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
